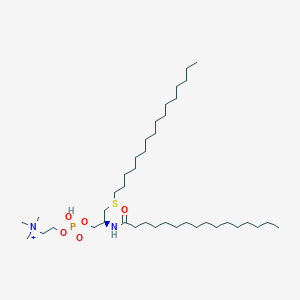

Thioetheramide PC

描述

Thioetheramide PC, also known as 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine, is a structurally modified phospholipid. It functions as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2). This compound is significant in biochemical research due to its unique ability to interact with both the catalytic and activator sites of sPLA2 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Thioetheramide PC involves the modification of phospholipidsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the thioether and amide bonds .

Industrial Production Methods: Industrial production of this compound is not widely documented. the process would likely involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity .

化学反应分析

Types of Reactions: Thioetheramide PC primarily undergoes interactions with enzymes, particularly secretory phospholipase A2. It can participate in oxidation and reduction reactions due to the presence of sulfur and nitrogen atoms in its structure .

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like sodium borohydride may be employed.

Substitution: Various nucleophiles can be used to substitute the thioether or amide groups under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of thiols .

科学研究应用

Anti-Inflammatory Therapeutics

TEA-PC's primary application lies in its anti-inflammatory properties. Studies have shown that it can alleviate inflammation in various models:

- Osteoarthritis (OA) : TEA-PC has been incorporated into nanoparticle formulations to enhance drug delivery specifically to joint tissues. In an animal model of OA, sPLA2 inhibitor-loaded micelles containing TEA-PC demonstrated significant reductions in inflammatory markers and pain relief when administered locally or systemically .

- Neuropathic Pain : Research indicates that TEA-PC can be effectively used in micellar formulations to treat neuropathic pain. In rodent models, these formulations prevented pain for up to seven days post-administration, showcasing TEA-PC's potential as a therapeutic agent for chronic pain management .

Cancer Research

The role of sPLA2 in cancer progression has prompted investigations into TEA-PC's inhibitory effects on tumor growth:

- Breast Cancer : In vitro studies have demonstrated that inhibiting sPLA2 with TEA-PC can reduce cell proliferation and induce apoptosis in breast cancer cells. This suggests a potential role for TEA-PC in cancer therapies aimed at modulating inflammatory pathways associated with tumor growth .

Table 1: Summary of Applications of Thioetheramide PC

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-Inflammatory (OA) | Inhibits sPLA2 activity | Reduces inflammation and pain in animal models |

| Neuropathic Pain | Localized delivery via micelles | Prolonged pain relief observed |

| Cancer Therapy | Induces apoptosis in cancer cells | Reduced proliferation in breast cancer models |

Case Study 1: Osteoarthritis Treatment

In a study published by researchers investigating the efficacy of sPLA2 inhibitors for OA treatment, TEA-PC was loaded into phospholipid micelles. The results indicated that these micelles significantly inhibited inflammatory signals and reduced cartilage degeneration in an animal model of OA. The study highlighted the importance of targeted delivery systems to enhance the therapeutic effects while minimizing systemic side effects .

Case Study 2: Neuropathic Pain Management

Another study focused on the use of TEA-PC-loaded nanoparticles for managing neuropathic pain demonstrated that local administration immediately after nerve injury could prevent pain for an extended period. This research underlines the potential of TEA-PC as a viable option for chronic pain therapy, particularly when traditional analgesics fail .

作用机制

Thioetheramide PC exerts its effects by binding to both the catalytic and activator sites of secretory phospholipase A2. This dual binding results in the inhibition of the enzyme’s activity at higher concentrations, while at lower concentrations, it may paradoxically activate the enzyme. The molecular targets include the active site residues of sPLA2, and the pathways involved are related to phospholipid metabolism and inflammatory responses .

相似化合物的比较

1-Palmitoyl-2-oleoyl-phosphatidylglycerol (POPG): Another phospholipid with distinct biological activities.

1-Hexadecylthio-2-hexadecanoylamino-1,2-dideoxy-sn-glycero-3-phosphorylcholine: A structural analogue with similar inhibitory properties

Uniqueness: Thioetheramide PC is unique due to its dual binding capability to secretory phospholipase A2, which allows it to act as both an inhibitor and an activator depending on the concentration. This property distinguishes it from other phospholipids that typically have a single mode of action .

生物活性

Thioetheramide PC (TEA-PC) is a compound recognized for its inhibitory effects on secretory phospholipase A2 (sPLA2), an enzyme implicated in various inflammatory processes. This article delves into the biological activity of TEA-PC, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

TEA-PC functions primarily as a competitive inhibitor of sPLA2. The compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 2 μM, indicating its potency in inhibiting the enzymatic activity of sPLA2. The inhibition occurs through binding to the catalytic site of the enzyme, with additional interactions at the activator site, suggesting a dual mechanism where low concentrations may paradoxically activate phospholipase activity rather than inhibit it .

Therapeutic Applications

- Neuropathic Pain Treatment : Recent studies have explored the use of TEA-PC in phospholipid micelles to deliver the inhibitor directly to sites of inflammation. In rodent models, local administration of TEA-PC-loaded micelles significantly reduced pain for up to seven days post-injury, demonstrating its potential as an anti-inflammatory nanotherapeutic .

- Osteoarthritis Management : TEA-PC has been incorporated into nanoparticle formulations aimed at enhancing drug retention in joint tissues. These formulations showed improved efficacy in inhibiting sPLA2 activity and reducing inflammatory signals associated with osteoarthritis progression .

Research Findings and Case Studies

Research has consistently highlighted TEA-PC's role in modulating inflammatory responses through sPLA2 inhibition. Below are key findings from various studies:

Case Study: Neuropathic Pain Model

In a pivotal study, researchers developed phospholipid micelle-based nanoparticles loaded with TEA-PC to treat neuropathic pain induced by nerve root compression. The results indicated that immediate local administration effectively prevented pain, while delayed intravenous administration reduced existing pain levels. This study underscores the therapeutic promise of TEA-PC in managing chronic pain conditions .

属性

IUPAC Name |

2-[[(2S)-2-(hexadecanoylamino)-3-hexadecylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H83N2O5PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-49-38-39(37-47-48(44,45)46-35-34-42(3,4)5)41-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3,(H-,41,43,44,45)/p+1/t39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWWVTPUDQTUJU-KDXMTYKHSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCSC[C@H](COP(=O)(O)OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H84N2O5PS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437378 | |

| Record name | Thioetheramide PC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116457-99-9 | |

| Record name | Thioetheramide PC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Thioetheramide PC interact with its target, sPLA2, and what are the downstream effects of this interaction?

A1: this compound acts as a competitive inhibitor of sPLA2, binding to the enzyme's active site and preventing it from binding to its natural substrate, phospholipids. [] This inhibition reduces the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. [] Consequently, this compound exhibits anti-inflammatory effects. [, ] For example, in a rat model of neuropathic pain, this compound encapsulated in phospholipid micelles effectively abolished pain by inhibiting sPLA2 activity in the spinal cord. []

Q2: What is the structural characterization of this compound, including its molecular formula, weight, and available spectroscopic data?

A2: While the provided research articles focus on the biological activity and applications of this compound, they do not provide detailed structural characterization data such as molecular formula, weight, or spectroscopic information. Further research in chemical databases or literature specialized in chemical characterization would be needed to address these specific points.

Q3: How effective is this compound in treating inflammatory conditions like postpartum depression?

A3: Research suggests that this compound, identified as a potential metabolic marker, was found to be elevated in the fecal matter of mice exhibiting postpartum depression-like symptoms. [] While this doesn't directly demonstrate a therapeutic effect, it highlights a potential link between this compound, gut microbial metabolism, and postpartum depression. The study suggests that this compound could be involved in the gut-brain axis communication pathways implicated in this complex condition. []

Q4: Are there any known resistance mechanisms to this compound, and how does it relate to other sPLA2 inhibitors?

A4: The provided research articles do not delve into specific resistance mechanisms to this compound. Further research is needed to understand if prolonged use of this compound could lead to the development of resistance, as seen with some enzyme inhibitors. Comparing and contrasting its structure and mechanism of action with other sPLA2 inhibitors could provide insights into potential cross-resistance.

Q5: What are the known toxicological and safety aspects of this compound?

A5: While this compound shows promise as an anti-inflammatory agent, the provided articles don't present detailed toxicological data. [] Further research is needed to establish its safety profile, including potential adverse effects, long-term toxicity, and therapeutic index.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。